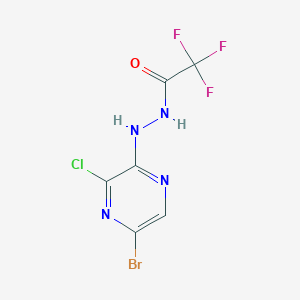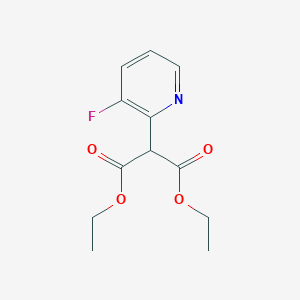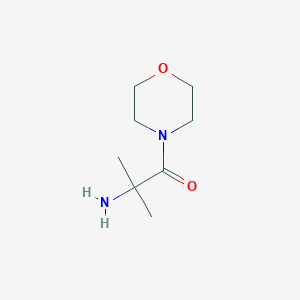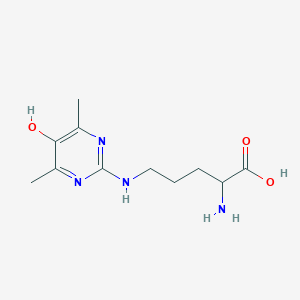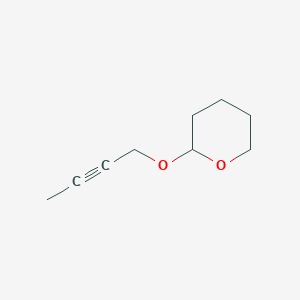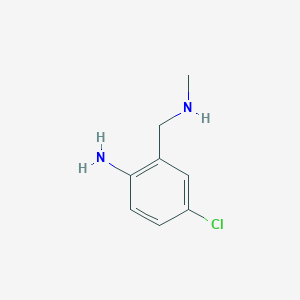
4-Chloro-2-methylaminomethyl-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-(methylaminomethyl)aniline: is an organic compound with the molecular formula C8H11ClN2 It is a derivative of aniline, where the amino group is substituted with a methylaminomethyl group and a chlorine atom is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-(methylaminomethyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-nitrobenzyl chloride with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Palladium on carbon (Pd/C) for the reduction step
Industrial Production Methods: In an industrial setting, the production of 4-chloro-2-(methylaminomethyl)aniline may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation for the reduction step can also enhance the efficiency of the process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 4-chloro-2-(methylaminomethyl)nitrobenzene.
Reduction: Formation of 4-chloro-2-(methylaminomethyl)aniline.
Substitution: Formation of 4-hydroxy-2-(methylaminomethyl)aniline or 4-alkoxy-2-(methylaminomethyl)aniline.
科学的研究の応用
Chemistry: 4-chloro-2-(methylaminomethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of substituted anilines on biological systems, including their potential as enzyme inhibitors or receptor ligands.
Industry: In the industrial sector, 4-chloro-2-(methylaminomethyl)aniline is used in the production of agrochemicals, polymers, and other specialty chemicals.
作用機序
The mechanism of action of 4-chloro-2-(methylaminomethyl)aniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the enzyme’s active site.
類似化合物との比較
4-chloroaniline: Similar structure but lacks the methylaminomethyl group.
2-chloro-4-(methylaminomethyl)aniline: Similar structure but with different positioning of the chlorine and methylaminomethyl groups.
4-chloro-2-(dimethylaminomethyl)aniline: Similar structure but with a dimethylaminomethyl group instead of a methylaminomethyl group.
Uniqueness: 4-chloro-2-(methylaminomethyl)aniline is unique due to the presence of both a chlorine atom and a methylaminomethyl group on the benzene ring, which can influence its reactivity and interactions with biological targets. This combination of substituents can provide distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC名 |
4-chloro-2-(methylaminomethyl)aniline |
InChI |
InChI=1S/C8H11ClN2/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5,10H2,1H3 |
InChIキー |
ROHOPJILCIIOET-UHFFFAOYSA-N |
正規SMILES |
CNCC1=C(C=CC(=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7S,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13903421.png)
![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone](/img/structure/B13903422.png)



![hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B13903450.png)
![methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13903456.png)
